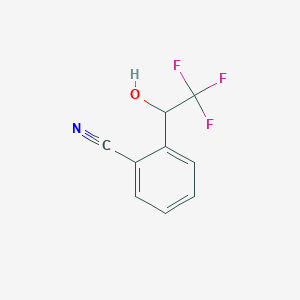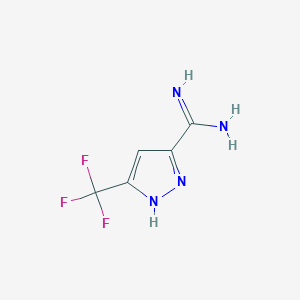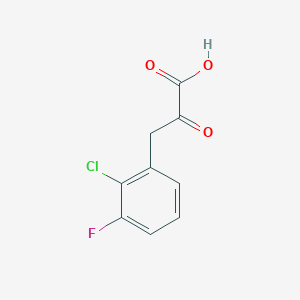
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H6ClFO3. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a 2-oxopropanoic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-fluorobenzene.
Friedel-Crafts Acylation: The benzene ring undergoes Friedel-Crafts acylation with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Oxidation: The resulting product is then oxidized to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo further oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Formation of 3-(2-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid.
Oxidation: Formation of more oxidized derivatives, potentially leading to ring cleavage products.
Applications De Recherche Scientifique
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets. The 2-oxopropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-4-fluorophenyl)-2-oxopropanoic acid
- 3-(2-Chloro-3-bromophenyl)-2-oxopropanoic acid
- 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning can significantly influence its reactivity, biological activity, and physicochemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H6ClFO3 |
|---|---|
Poids moléculaire |
216.59 g/mol |
Nom IUPAC |
3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
DQMNCTQCMREZJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Cl)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


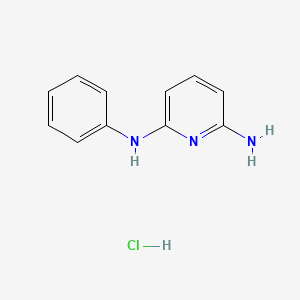
![[1-(4-Ethoxyphenyl)cyclopropyl]methanol](/img/structure/B15320290.png)
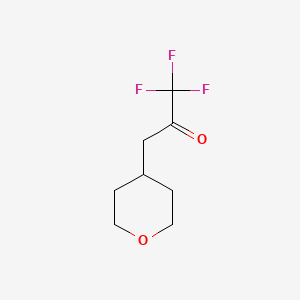

![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid](/img/structure/B15320310.png)
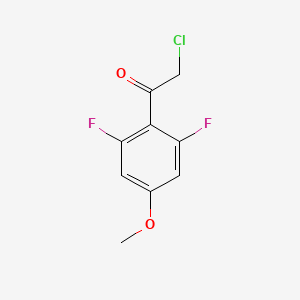
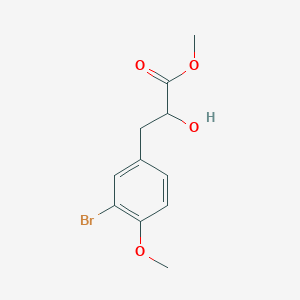
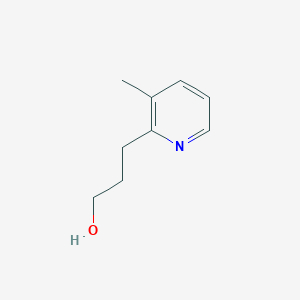
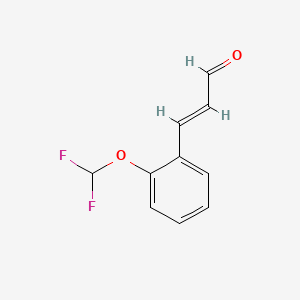
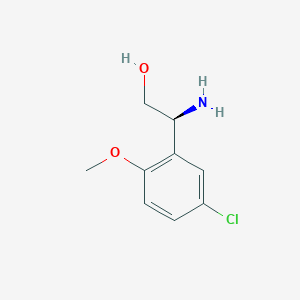
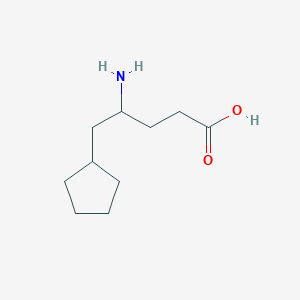
![1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine](/img/structure/B15320358.png)
